2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-23(2)17-20-9-10-7-12(4-6-15(10)22-17)21-16(24)13-5-3-11(19)8-14(13)18/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXUIBRTURFJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This chemical structure includes a chloro substituent and a fluorobenzamide moiety attached to a tetrahydroquinazoline core, which is significant for its biological interactions.
The biological activity of 2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide primarily involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming stable complexes, thereby modulating their activity. This mechanism is crucial for its potential use in therapeutic applications against cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit human topoisomerase II (topoII), an established target for anticancer drugs. The inhibition of topoII leads to disruption in DNA replication and transcription, ultimately inducing apoptosis in cancer cells. For instance, a novel class of tetrahydroquinazoline derivatives was shown to exhibit potent inhibitory effects on topoII, suggesting that similar compounds could have significant anticancer properties .
Insecticidal Properties
In agricultural research, compounds similar to 2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide have been evaluated for their insecticidal activity. These compounds act as effective agents against various pests by disrupting their nervous systems or metabolism . The specific compound under review may share these insecticidal properties due to its structural similarities.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide have shown promising antimicrobial activity. For instance, studies on tetrahydroquinazoline derivatives have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymatic processes .
Anticancer Activity
In vitro studies have highlighted the potential anticancer properties of this compound class. For example, compounds derived from tetrahydroquinazoline structures have been evaluated for their cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma). The results indicated significant antiproliferative activity, suggesting that these compounds may serve as lead structures for developing new anticancer agents .
Synthesis and Structure-Activity Relationship
The synthesis of 2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide typically involves multi-step organic reactions that include the formation of the tetrahydroquinazoline ring followed by chlorination and fluorination steps. Structure-activity relationship (SAR) studies reveal that modifications to the benzamide and tetrahydroquinazoline moieties can significantly influence biological activity. For instance, variations in substituents on the aromatic ring can enhance antimicrobial potency or selectivity against specific cancer cell lines .
Agricultural Applications
Beyond its medicinal uses, this compound may also find applications in agriculture as a potential insecticide or fungicide. Tetrahydroquinazoline derivatives have been shown to possess insecticidal properties against various agricultural pests. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical pesticide use while maximizing crop protection .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of tetrahydroquinazoline derivatives reported that certain modifications led to enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects .
- Anticancer Screening : In another investigation focused on novel quinazoline derivatives, several compounds were found to inhibit MCF7 cell proliferation effectively. The study utilized the Sulforhodamine B assay to quantify cytotoxic effects and identified key structural features that contributed to increased activity against breast cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Distinctions
(a) Target Compound vs. LY-344864
LY-344864, a carbazole derivative, shares the 4-fluorobenzamide group and dimethylamino substitution with the target compound. However, LY-344864’s tetrahydrocarbazole core enables selective binding to serotonin receptors, whereas the target compound’s tetrahydroquinazoline scaffold may favor interactions with kinase domains or acetylcholinesterase due to its planar aromatic system .
(b) Target Compound vs. Tetrahydroquinazoline Derivatives ()
Compound 5 () retains the tetrahydroquinazoline backbone but substitutes the benzamide group with a benzylamino moiety and adds a 2-aminopyridine side chain. This modification likely shifts its bioactivity toward bacterial cell envelope stress pathways rather than neurological targets .
(c) Comparison with Chromene-Based Analogues ()
Compound 3 () incorporates a fused chromene-pyrimidine system with chlorinated aromatic groups. While it lacks the dimethylamino group critical for receptor binding in the target compound, its benzamide linkage suggests utility as a precursor for heterocyclic drug development .
Research Findings and Mechanistic Insights
- Receptor Binding: LY-344864 demonstrates nanomolar affinity for 5-HT1F receptors (Ki = 8.9 nM), suggesting that the target compound’s dimethylamino group and fluorobenzamide moiety may similarly enhance receptor interaction .
Critical Analysis of Evidence Gaps
- No direct pharmacological data (e.g., IC50, Ki) are available for the target compound, necessitating extrapolation from analogs.
- focuses on plant-derived sesquiterpenes, limiting relevance to synthetic benzamide derivatives.
- Agricultural benzamides () lack overlap with the target compound’s structural complexity, emphasizing the need for targeted biochemical assays.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare the 5,6,7,8-tetrahydroquinazolin-6-amine core via cyclocondensation of diaminocyclohexanes with nitriles under acidic catalysis .
- Step 2 : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine and a coupling agent (e.g., EDC/HOBt) .
- Step 3 : React the intermediate with 2-chloro-4-fluorobenzoyl chloride in anhydrous DCM under inert atmosphere to form the final benzamide .
- Optimization :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for acylation to prevent racemization) .
- Table 1 : Yield comparison under varying conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DCM | 25 | None | 62 |
| THF | 0 | DMAP | 78 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Look for signals at δ 2.8–3.2 ppm (dimethylamino protons) and δ 6.8–7.4 ppm (aromatic protons from benzamide and quinazoline) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and quaternary carbons in the quinazoline ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Approach :
- Replicate assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-luminescence) to reduce variability .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to intended targets (e.g., kinase enzymes) .
- Control variables : Test under identical pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%) .
Q. What strategies improve the compound’s pharmacokinetic profile without altering its core pharmacophore?
- Structural Modifications :
- Introduce solubilizing groups (e.g., PEG chains) at non-critical positions.
- Replace the chloro substituent with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodology :
- Analog Synthesis : Modify substituents on the benzamide (e.g., para-fluoro vs. meta-chloro) and quinazoline (e.g., dimethylamino vs. piperazinyl) .
- Activity Mapping :
| Derivative | R₁ (Benzamide) | R₂ (Quinazoline) | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| Parent | 2-Cl, 4-F | N(CH₃)₂ | 58 | 1.0 |
| Derivative A | 2-CF₃, 4-F | N(CH₃)₂ | 34 | 2.7 |
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity (e.g., docking scores) sometimes conflict with experimental results?
- Root Causes :
- Flexibility Ignored : Rigid docking models underestimate conformational changes in the target protein .
- Solvent Effects : Simulations often omit aqueous environments, altering hydrogen-bonding networks .
- Mitigation :
- Use ensemble docking with multiple protein conformations.
- Validate with MM-PBSA/GBSA free-energy calculations .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
